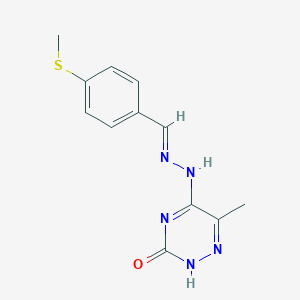
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one, also known as MTA, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. MTA is a triazine derivative that is known for its anti-tumor, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is not fully understood, but it is believed to act through multiple pathways. (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been shown to inhibit the activity of several enzymes, including DNA topoisomerase II, which is involved in DNA replication and cell division. Additionally, (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been found to induce apoptosis, or programmed cell death, in cancer cells. (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-viral properties, (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been shown to have antioxidant activity, which may contribute to its therapeutic effects. (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has also been found to modulate the immune system, increasing the production of T-cells and natural killer cells, which are important for fighting infections and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is also known to be cytotoxic at high concentrations, which can limit its use in cell-based assays. Additionally, (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one. One area of interest is the development of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one-based therapies for cancer and inflammatory diseases. Additionally, more research is needed to understand the mechanism of action of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one and its effects on the immune system. Further studies may also investigate the potential use of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to fully understand the safety and toxicity of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one, particularly in human studies.
Métodos De Síntesis
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 2-(4-(methylthio)benzylidene)hydrazinecarbothioamide with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a base. The reaction yields (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one as a yellow crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been found to have anti-viral activity against a range of viruses, including HIV and herpes simplex virus.
Propiedades
Nombre del producto |
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one |
|---|---|
Fórmula molecular |
C12H13N5OS |
Peso molecular |
275.33 g/mol |
Nombre IUPAC |
6-methyl-5-[(2E)-2-[(4-methylsulfanylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H13N5OS/c1-8-11(14-12(18)17-15-8)16-13-7-9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H2,14,16,17,18)/b13-7+ |
Clave InChI |
FWXXWAZMLAJQFH-NTUHNPAUSA-N |
SMILES isomérico |
CC1=NNC(=O)N=C1N/N=C/C2=CC=C(C=C2)SC |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)SC |
SMILES canónico |
CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide](/img/structure/B254648.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)

![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)


